4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride is a chemical compound with the molecular formula C10H10ClN3O2S and a molecular weight of 271.72 g/mol This compound features a benzoic acid moiety linked to a triazole ring via a sulfanyl methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride typically involves the reaction of 4-chloromethylbenzoic acid with 1,2,4-triazole-3-thiol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the thiol group of the triazole attacks the chloromethyl group of the benzoic acid, forming the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The triazole ring can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the triazole moiety.
Medicine: Explored for its potential therapeutic properties, including antifungal and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride is primarily attributed to its ability to interact with biological targets through the triazole ring. The triazole moiety can bind to metal ions and enzymes, inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
4-[(4H-1,2,4-triazol-4-yl)benzoic acid: Similar structure but with a different position of the triazole ring.
4-[(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]benzoic acid: Contains an ethoxyphenyl group instead of a simple triazole.
3-(chloromethyl)-4-methyl-4H-1,2,4-triazole hydrochloride: Features a chloromethyl group on the triazole ring.
Uniqueness
4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride is unique due to the specific positioning of the triazole ring and the sulfanyl methyl linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
4-(1H-1,2,4-triazol-5-ylsulfanylmethyl)benzoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2S.ClH/c14-9(15)8-3-1-7(2-4-8)5-16-10-11-6-12-13-10;/h1-4,6H,5H2,(H,14,15)(H,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLZQKDHIARPVOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=NN2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.